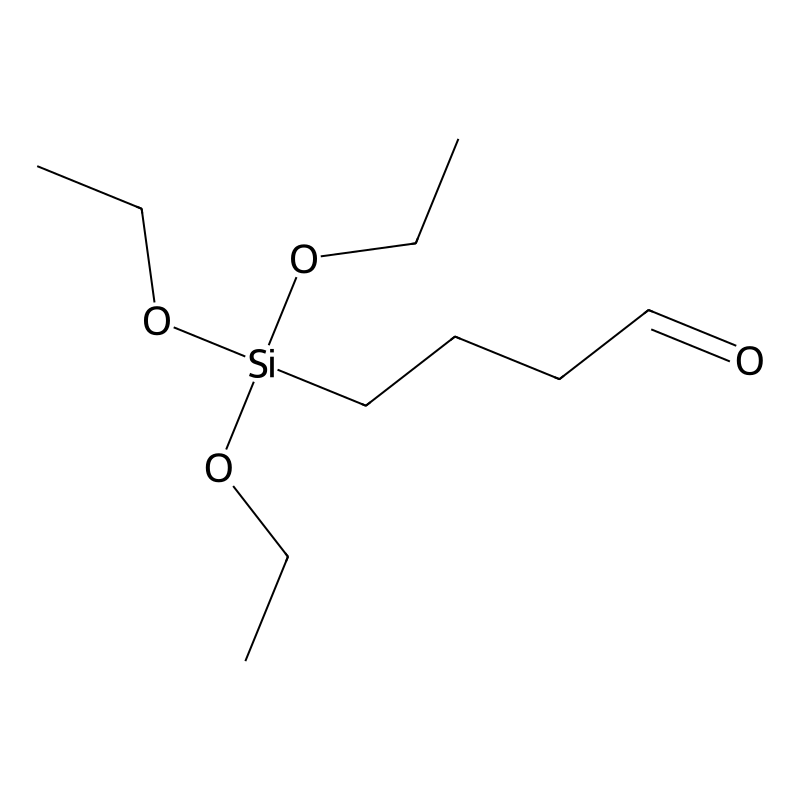Triethoxysilylbutyraldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Triethoxysilylbutyraldehyde has the molecular formula C10H22O4Si and is characterized as an aldehyde-functionalized silane. This compound features both aldehyde and silane groups, enabling it to form covalent bonds with various organic and inorganic materials. Its unique structure allows it to act as a coupling agent, bridging organic molecules with inorganic substrates effectively.
TEBA acts as a coupling agent by forming a bridge between organic and inorganic materials. Here's the mechanism:
- The ethoxy groups of TEBA hydrolyze in the presence of water, generating silanol groups.
- The silanol groups react with hydroxyl groups on the inorganic surface, forming covalent bonds.
- The remaining butyraldehyde group interacts with the organic material through various mechanisms like hydrogen bonding or covalent attachment.
Surface Modification and Functionalization
TESBA's ability to react with various surfaces makes it a valuable tool for surface modification and functionalization. The triethoxysilane group readily hydrolyzes in the presence of moisture, forming silanol groups (Si-OH) that can condense with hydroxyl groups (OH) present on metal oxides like silica, alumina, zirconia, and others []. This creates a covalent bond between TESBA and the inorganic surface.
The remaining aldehyde group on TESBA acts as a reactive site for further functionalization. Researchers can exploit this aldehyde functionality to attach desired organic molecules or biomolecules onto the modified surface. This approach allows for the tailoring of surface properties like wettability, adhesion, and chemical reactivity for specific research applications [].
For instance, TESBA can be used to modify silica nanoparticles, introducing aldehyde groups on their surface. These aldehyde-functionalized nanoparticles can then be conjugated with biomolecules like antibodies or enzymes for targeted drug delivery or biosensing applications.
Organic-Inorganic Hybrid Materials
TESBA serves as a crucial building block in the synthesis of organic-inorganic hybrid materials. These materials combine the properties of organic polymers with the strength and stability of inorganic materials. The silane group in TESBA facilitates bonding with inorganic components, while the aldehyde group allows for further organic polymerization reactions.
By incorporating TESBA into the synthesis process, researchers can design hybrid materials with specific functionalities tailored for various applications. For example, TESBA-based hybrid materials can be used to create:
- Optoelectronic devices like LEDs and solar cells.
- Encapsulation materials for protecting sensitive components in electronic devices [].
- Adhesives with improved mechanical properties and adhesion strength [].
The ability to control the composition and structure of TESBA-derived hybrid materials allows researchers to explore their potential in numerous scientific fields.
Catalyst Immobilization
TESBA's bifunctional nature makes it suitable for immobilizing catalysts onto solid supports. The aldehyde group can be used to covalently attach catalysts, while the silane group ensures strong binding to inorganic substrates commonly used as catalyst supports (e.g., silica gel). This approach offers several advantages:
- Improved catalyst stability and reusability
- Easier separation of the catalyst from the reaction mixture
- Controlled reaction environment through surface modification
- Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
- Reduction: The aldehyde can be reduced to primary alcohols.
- Substitution: Ethoxy groups can be replaced by other functional groups such as amines or thiols under mild conditions.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
In biochemical contexts, triethoxysilylbutyraldehyde plays a crucial role in enzyme immobilization. It enhances the efficiency of proteolytic enzymes, which are vital for peptide mapping in proteomics. The compound facilitates the formation of stable Schiff bases by reacting its aldehyde group with primary amines in proteins, thereby improving enzymatic digestion and sequence coverage compared to traditional methods .
Triethoxysilylbutyraldehyde can be synthesized through the reaction of butyraldehyde with triethoxysilane, typically in the presence of a catalyst. This reaction occurs under mild conditions, allowing for efficient production of the desired compound. In industrial settings, automated systems are often employed to control reaction parameters such as temperature and pressure to ensure high yield and purity .
Uniqueness of Triethoxysilylbutyraldehyde:
The dual functionality of triethoxysilylbutyraldehyde—combining both silane and aldehyde groups—allows it to uniquely bridge organic and inorganic materials while also facilitating further chemical modifications through its reactive aldehyde group. This makes it particularly valuable in applications requiring enhanced surface interactions or enzyme immobilization.
Studies have shown that triethoxysilylbutyraldehyde can significantly alter the surface characteristics of materials it interacts with. For instance, its application on titanium surfaces has demonstrated changes in elemental composition (e.g., increases in silicon and carbon), indicating successful bonding and surface functionalization . This property is particularly useful in biomedical applications where surface properties can influence cell adhesion and biocompatibility.
Similar Compounds: Comparison
Triethoxysilylbutyraldehyde shares structural similarities with other organosilicon compounds. Here are some comparable compounds:
| Compound Name | Functional Groups | Notable
Hydrogen Bond Acceptor Count 4
Exact Mass 234.12873571 g/mol
Monoisotopic Mass 234.12873571 g/mol
Heavy Atom Count 15
Dates
Last modified: 08-20-2023
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|







